molecular formula C18H16BrClN2O2 B2472442 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-33-4

5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2472442
CAS No.: 942013-33-4
M. Wt: 407.69
InChI Key: GEJWMEWYSKBTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic small molecule characterized by a benzamide core structure substituted with bromo and chloro groups, linked to a phenyl ring bearing a 2-oxopiperidine moiety. This specific arrangement of a lactam (2-oxopiperidin-1-yl) group attached to a phenylbenzamide scaffold is recognized in medicinal chemistry research for its potential to interact with key biological targets. Compounds with this pharmacophore have been investigated for their activity against essential plasmodial kinases, such as PfGSK3 and PfPK6, which are novel targets in antimalarial drug discovery due to rising resistance to traditional therapies . The presence of the 2-oxopiperidine group is a significant feature, as lactam-containing compounds are frequently explored as inhibitors of enzymatic processes. For instance, similar structures have been designed as factor Xa inhibitors, indicating the potential of this chemotype in modulating serine protease activity . Furthermore, the incorporation of halogen atoms like bromine and chlorine is a common strategy in lead optimization to influence the molecule's lipophilicity, binding affinity, and metabolic stability. Researchers may find this compound valuable for screening in kinase inhibition assays, structure-activity relationship (SAR) studies, and as a building block in the development of novel therapeutic agents for infectious diseases or coagulation disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O2/c19-12-4-9-16(20)15(11-12)18(24)21-13-5-7-14(8-6-13)22-10-2-1-3-17(22)23/h4-9,11H,1-3,10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJWMEWYSKBTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide, which is then subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms.

  • Preparation of N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

    • React 4-(2-oxopiperidin-1-yl)aniline with benzoyl chloride in the presence of a base such as triethylamine.
    • The reaction is carried out in an organic solvent like dichloromethane at room temperature.
  • Bromination and Chlorination

    • The intermediate N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is then treated with bromine and chlorine sources, such as bromine and thionyl chloride, respectively.
    • These reactions are typically performed under controlled conditions to ensure selective halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Analysis and Pharmacophore Features

The benzamide scaffold is highly modular, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of 5-Bromo-2-Chloro-N-[4-(2-Oxopiperidin-1-yl)Phenyl]Benzamide and Analogues
Compound Name Substituents Key Structural Features Biological Activity Reference
Target Compound 5-Bromo-2-chloro, 4-(2-oxopiperidin-1-yl)phenyl Halogenated core + lactam ring Not explicitly reported; structural features suggest potential enzyme/receptor targeting
5-Bromo-2-chloro-N-(4-methylpiperazinyl)benzamide 4-Methylpiperazinyl Aromatic core + basic piperazine group Not reported; piperazine may enhance solubility and CNS penetration
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide 5-Cl, 2-OH, 4-CF₃ Hydroxy group + lipophilic CF₃ Antimicrobial vs. Desulfovibrio piger (IC₅₀: 0.37–1.10 µmol/L; 90% growth inhibition at 30 µmol/L)
(S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}pentan-2-yl)benzamide CF₃, amino acid chain Hybrid structure with amino acid linker Potent anti-MRSA activity (CF₃ critical for efficacy)
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Multiple halogens + trifluoropropoxy Polyhalogenated core + trifluoromethyl Patent example; likely optimized for stability and target binding
5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide Coumarin-linked phenyl Bulky coumarin moiety Structural novelty; potential photophysical or anti-inflammatory applications

Key Research Findings and Trends

Antimicrobial Potency : Salicylamides with CF₃ and hydroxy groups () show superior activity against Gram-positive pathogens and sulfate-reducing bacteria, underscoring the importance of electron-withdrawing groups .

Structural Optimization : The target compound’s 2-oxopiperidinyl group offers a balance between solubility and target engagement, distinct from piperazinyl or coumarin-containing analogues .

Halogen Effects : Bromo and chloro substituents are conserved across analogues, suggesting their role in stabilizing aromatic interactions and improving pharmacokinetic profiles .

Biological Activity

5-bromo-2-chloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structural features, including the presence of bromine and chlorine substituents along with a piperidinyl group, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and its applications in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C18H16BrClN2O2
  • Molecular Weight: 421.7 g/mol

The compound's structure can be summarized as follows:

Property Value
IUPAC NameThis compound
Molecular FormulaC18H16BrClN2O2
Molecular Weight421.7 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor, modulating various biological pathways. The exact mechanism can vary depending on the target and context of use. For instance:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cellular processes.
  • Receptor Binding: It can bind to specific receptors, influencing signaling pathways that regulate various physiological functions.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity: Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential: Research indicates that it may have cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting proliferation.

Case Studies

Several studies have explored the biological activity of this compound:

  • In vitro Studies: In a study examining its effects on cancer cell lines, this compound demonstrated significant cytotoxicity against various cancer types, including breast and colon cancer cells.
    • IC50 Values: The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to control compounds.
  • Mechanistic Studies: Further research has shown that the compound can induce cell cycle arrest at the G1 phase, suggesting a mechanism for its anticancer effects.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Key Features Biological Activity
5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamideContains a furan ringModerate anticancer activity
5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamideMethyl substitution affects reactivityEnhanced enzyme inhibition

The presence of both bromine and chlorine atoms in conjunction with the piperidinyl group enhances the compound's reactivity and biological properties compared to structurally similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.